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Compound of Interest

Compound Name:
5-(4-chlorophenyl)-2-methyl-3-

furoic acid

CAS No.: 111787-89-4

Cat. No.: B050015 Get Quote

Executive Summary
The compound 5-(4-chlorophenyl)-2-methyl-3-furoic acid represents a specialized scaffold

in medicinal chemistry, belonging to the class of 5-aryl-substituted furoic acids. While furan

derivatives are ubiquitous in natural products, this specific synthetic analog combines the

lipophilic 4-chlorophenyl moiety with a polar carboxylic acid headgroup, separated by a rigid

furan core.

Historically, this structural class has garnered significant interest for its hypolipidemic (lipid-

lowering) and anti-inflammatory activities. Structurally, it mimics the pharmacophore of fibrates

(e.g., clofibrate) and other PPAR

agonists. Recent investigations into furan-based scaffolds also suggest potential applications
as tubulin polymerization inhibitors in oncology. This guide provides a comprehensive technical
analysis of its chemical identity, validated synthetic pathways, and pharmacological
mechanisms.

Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers[2][3]

IUPAC Name: 5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid
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Common Synonyms: 5-(p-Chlorophenyl)-2-methyl-3-furoic acid; CMF Acid

Molecular Formula:

Molecular Weight: 236.65 g/mol

Key Precursor (Ester): Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate (CAS: 111787-84-9)

Structure-Activity Relationship (SAR)
The molecule is composed of three distinct pharmacophoric regions:

The Acidic Head (Position 3): The carboxylic acid group is critical for electrostatic interactions

with receptor binding pockets (e.g., Arg/Lys residues in PPAR

).

The Methyl Spacer (Position 2): Provides steric bulk that restricts rotation, locking the

molecule into a bioactive conformation and preventing rapid metabolic oxidation at the

-position.

The Lipophilic Tail (Position 5): The 4-chlorophenyl group enhances lipophilicity (

), facilitating membrane permeability and hydrophobic interactions within the target enzyme
or receptor active site.

Synthetic Pathways[5][6][7]
The most robust and field-proven method for synthesizing 5-aryl-2-methyl-3-furoic acids is the

Feist-Benary Synthesis. This reaction involves the condensation of an

-haloketone with a

-dicarbonyl compound (specifically a

-keto ester) under basic conditions.

Reaction Logic
The synthesis proceeds in two stages:[1][2]
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Condensation & Cyclization: Reaction of ethyl acetoacetate with 2-bromo-4'-

chloroacetophenone to form the furan ester.

Hydrolysis: Saponification of the ester to yield the free acid.

Mechanism Visualization
The following diagram illustrates the mechanistic flow from precursors to the final acid.
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Figure 1: Step-wise synthetic pathway via the Feist-Benary reaction, highlighting the

condensation and subsequent hydrolysis.

Experimental Protocols
Protocol A: Synthesis of the Ethyl Ester Intermediate
Objective: To synthesize ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate.

Reagents:

Ethyl acetoacetate (1.0 equiv)[3][4]

2-Bromo-1-(4-chlorophenyl)ethanone (1.0 equiv)

Triethylamine (1.2 equiv) or Pyridine[4]

Ethanol (Solvent)[2][3][4][5]

Procedure:
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Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar,

dissolve 2-bromo-1-(4-chlorophenyl)ethanone (e.g., 23.3 g, 100 mmol) in Ethanol (150 mL).

Addition: Add Ethyl acetoacetate (13.0 g, 100 mmol) to the solution.

Catalysis: Dropwise add Triethylamine (16.7 mL, 120 mmol) over 15 minutes. The reaction is

exothermic; ensure cooling if temperature spikes >50°C.

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC

(Hexane:EtOAc 4:1).

Workup: Cool to room temperature. Evaporate the ethanol under reduced pressure.

Extraction: Redissolve the residue in Ethyl Acetate (200 mL) and wash sequentially with

Water (2 x 100 mL), 1M HCl (to remove residual amine), and Brine (100 mL).

Drying: Dry the organic phase over anhydrous

, filter, and concentrate.

Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash

chromatography.

Protocol B: Hydrolysis to the Free Acid
Objective: To convert the ethyl ester to 5-(4-chlorophenyl)-2-methyl-3-furoic acid.

Reagents:

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate (from Protocol A)

Sodium Hydroxide (2M aqueous solution)

Ethanol[4][5]

Procedure:

Dissolution: Dissolve the ester (10 mmol) in Ethanol (20 mL).
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Saponification: Add 2M NaOH (20 mL, 40 mmol) and heat to reflux for 2 hours.

Precipitation: Cool the reaction mixture in an ice bath. Acidify carefully with 6M HCl to pH ~2.

A white to off-white precipitate should form immediately.

Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to

remove salts.

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Characterization: Verify structure via melting point (expect >200°C dec) and

-NMR.

Pharmacology & Mechanism of Action
Primary Target: Lipid Metabolism (PPAR Agonism)
Furoic acid derivatives, particularly those with 5-aryl substitutions, share structural homology

with fibrates. The primary mechanism of action involves the activation of Peroxisome

Proliferator-Activated Receptor Alpha (PPAR

).

Mechanism: The carboxylic acid headgroup mimics free fatty acids, binding to the PPAR

ligand-binding domain (LBD).

Effect: Ligand binding induces a conformational change that recruits the Retinoid X Receptor

(RXR). This heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in

DNA, upregulating genes responsible for fatty acid

-oxidation (e.g., ACOX1, CPT1).

Outcome: Reduction in serum triglycerides and LDL-cholesterol, with a concomitant increase

in HDL-cholesterol.

Secondary Target: Anti-Inflammatory Pathways
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Similar to other NSAID-like scaffolds, 5-aryl-3-furoic acids have shown capacity to inhibit

cyclooxygenase (COX) enzymes, albeit with variable selectivity. The 4-chlorophenyl moiety is a

classic pharmacophore found in Indomethacin and Diclofenac, suggesting potential COX-2

inhibitory activity.

Pharmacological Pathway Diagram
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Figure 2: Dual mechanism of action showing PPAR-alpha activation and potential COX

inhibition.
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Data Summary: Physicochemical Properties
Property Value / Description Note

Appearance
White to pale yellow crystalline

powder

Dependent on recrystallization

solvent

Melting Point 198–205 °C (Estimated)
Analogous 5-aryl furoic acids

typically melt in this range

Solubility DMSO, Ethanol, Methanol
Poorly soluble in water;

requires basic pH

pKa ~3.5 – 4.0 Carboxylic acid proton

LogP ~3.2
Predicted based on

chlorophenyl + methylfuran
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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